3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole
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Overview
Description
3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Additionally, industrial production may require the use of specialized equipment and techniques to handle large quantities of reagents and products safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, nickel
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole include:
- (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride
- 1-(4-(2-(Azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C44H46N2O3 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
3-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole |
InChI |
InChI=1S/C44H46N2O3/c1-44(31-34-16-20-38(21-17-34)47-29-28-46-26-10-2-3-11-27-46)41-30-40(49-33-36-14-8-5-9-15-36)24-25-42(41)45-43(44)37-18-22-39(23-19-37)48-32-35-12-6-4-7-13-35/h4-9,12-25,30H,2-3,10-11,26-29,31-33H2,1H3 |
InChI Key |
GORBWRFPFNKKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OCC5=CC=CC=C5)CC6=CC=C(C=C6)OCCN7CCCCCC7 |
Origin of Product |
United States |
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